
2-Undecyltetradecyl docosanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Undecyltetradecyl docosanoate is a long-chain ester compound with the molecular formula C44H88O2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Undecyltetradecyl docosanoate typically involves the esterification of docosanoic acid with 2-undecyltetradecanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of high-purity reactants and efficient catalysts is crucial to achieve high yields and purity of the final product. Additionally, purification steps such as distillation and crystallization are employed to remove any impurities and obtain the desired ester in its pure form.
化学反応の分析
Types of Reactions
2-Undecyltetradecyl docosanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Docosanoic acid and 2-undecyltetradecanol.
Reduction: Docosanoic acid and 2-undecyltetradecanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
2-Undecyltetradecyl docosanoate has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is investigated for its potential role in biological membranes and lipid metabolism.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its lipophilic nature.
Industry: It is used in the formulation of cosmetics, lubricants, and surfactants due to its emollient properties.
作用機序
The mechanism of action of 2-Undecyltetradecyl docosanoate involves its interaction with lipid membranes and enzymes. The ester can be hydrolyzed by esterases to release docosanoic acid and 2-undecyltetradecanol, which can then participate in various metabolic pathways. The compound’s lipophilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function.
類似化合物との比較
Similar Compounds
Docosanoic acid: A long-chain fatty acid with similar structural features.
2-Undecyltetradecanol: The alcohol counterpart of the ester.
Methyl docosanoate: Another ester of docosanoic acid with a shorter alcohol chain.
Uniqueness
2-Undecyltetradecyl docosanoate is unique due to its specific combination of a long-chain alcohol and a long-chain fatty acid, resulting in distinct physicochemical properties. Its high molecular weight and lipophilicity make it suitable for specialized applications in various fields.
特性
CAS番号 |
92313-30-9 |
|---|---|
分子式 |
C47H94O2 |
分子量 |
691.2 g/mol |
IUPAC名 |
2-undecyltetradecyl docosanoate |
InChI |
InChI=1S/C47H94O2/c1-4-7-10-13-16-19-21-22-23-24-25-26-27-28-29-32-35-38-41-44-47(48)49-45-46(42-39-36-33-30-18-15-12-9-6-3)43-40-37-34-31-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3 |
InChIキー |
PBAYEKYFZJFHIE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCCCCC)CCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 4-[(1-phenyl-1H-tetrazol-5-yl)oxy]-, methyl ester](/img/structure/B14353319.png)
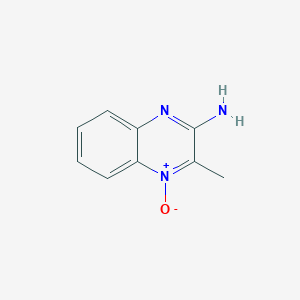

![(E,E)-1,1'-Oxybis[(4-bromophenyl)diazene]](/img/structure/B14353344.png)
![Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14353348.png)
![2-(2-hydroxyethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14353359.png)
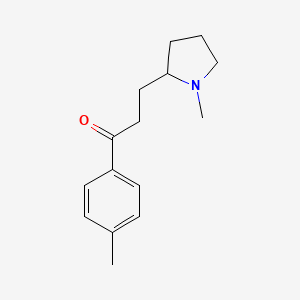
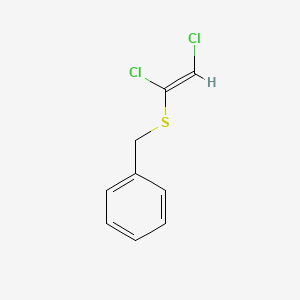
![4-[1-(Acetyloxy)ethenyl]phenyl chloroacetate](/img/structure/B14353370.png)
![3-(4-Methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14353385.png)
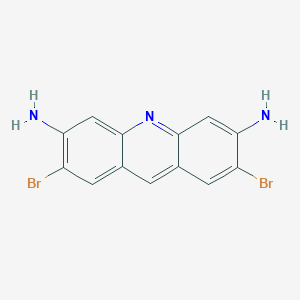

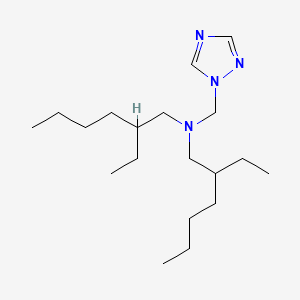
![4,7-Dichloro-2-methyl-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B14353413.png)
